molecular formula C19H21N3O5S B10998051 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide

Cat. No.: B10998051
M. Wt: 403.5 g/mol
InChI Key: SNDJEOXOFSIKIR-UHFFFAOYSA-N
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Description

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a methoxyphenyl group and a dioxidotetrahydrothiophenyl moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, which is then coupled with the benzamide derivative. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzamide or methoxyphenyl rings.

Scientific Research Applications

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: Potential therapeutic applications include targeting specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The dioxidotetrahydrothiophenyl moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and dioxidotetrahydrothiophenyl moiety make it a versatile compound for various applications.

Biological Activity

3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(4-methoxyphenyl)benzamide is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. The compound contains a tetrahydrothiophene moiety linked to a benzamide structure, which may contribute to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4SC_{14}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 302.37 g/mol. Its structure includes:

  • Tetrahydrothiophene ring : This feature may influence the compound's interaction with biological targets.
  • Carbamoyl group : Known for its role in enhancing solubility and bioavailability.
  • Methoxyphenyl group : This aromatic substituent can affect the compound's pharmacokinetic properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, related compounds have shown efficacy against filoviruses such as Ebola and Marburg viruses, with some exhibiting EC50 values below 10 μM in cellular assays . The structural modifications in these compounds often enhance their selectivity and potency against viral entry mechanisms.

CompoundEC50 (μM)Virus Type
CBS1118<10Ebola
CBS1118<10Marburg

Anti-inflammatory Properties

Compounds containing the tetrahydrothiophene moiety have been investigated for their anti-inflammatory effects. Research indicates that similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting a potential application in treating inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Entry : The compound may interfere with viral proteins necessary for host cell entry.
  • Modulation of Immune Response : By regulating cytokine production, it could alleviate inflammation.
  • Interaction with Enzymatic Pathways : The carbamoyl group may enhance binding to target enzymes involved in viral replication.

Case Studies and Research Findings

Several studies have focused on structurally similar compounds, providing insights into the biological activity of this compound:

  • A study on 4-(aminomethyl)benzamide derivatives demonstrated significant antiviral activity against EBOV and MARV, emphasizing the importance of structural optimization for enhanced efficacy .
  • Another investigation highlighted the potential of thiophene-containing compounds in modulating inflammatory responses, suggesting that the incorporation of such moieties could lead to novel therapeutic agents .

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C19H21N3O5S/c1-27-17-7-5-14(6-8-17)20-18(23)13-3-2-4-15(11-13)21-19(24)22-16-9-10-28(25,26)12-16/h2-8,11,16H,9-10,12H2,1H3,(H,20,23)(H2,21,22,24)

InChI Key

SNDJEOXOFSIKIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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